Methyl 3-(benzylamino)but-2-enoate
Description
Properties
CAS No. |
72002-24-5 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-(benzylamino)but-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3 |
InChI Key |
MPPYOVVFCIWWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in the ester group (methyl, ethyl, tert-butyl) or the amino substituent (benzyl, methyl, dodecyl). These modifications influence physicochemical properties and reactivity.
Table 1: Structural Comparison of Selected Analogs
Spectroscopic and Physical Properties
Table 2: NMR Data Comparison
Preparation Methods
Reaction Protocol
A representative procedure involves refluxing methyl 3-oxobutanoate (1.0 equiv) with benzylamine (1.2 equiv) in anhydrous ethanol for 12–24 hours. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified via silica gel column chromatography using a hexane/ethyl acetate gradient (4:1 to 1:1). This method yields the target compound as a white solid in 95% purity.
Key Reaction Parameters:
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (78–80°C for ethanol)
-
Molar Ratio: 1:1.2 (β-keto ester:benzylamine)
-
Purification: Column chromatography (hexane/ethyl acetate)
Mechanistic Insights
Enzymatic Dynamic Kinetic Resolution
While chemical synthesis dominates, enzymatic methods have been explored for producing enantiomerically pure β-amino esters. Transaminases catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a β-keto ester substrate. Although this approach is primarily reported for ethyl esters, it can be adapted for methyl analogs.
Procedure with Codex® Transaminase
In a phosphate buffer (100 mM, pH 7.5), methyl 3-oxobutanoate (50 mM) is incubated with Codex® transaminase (10 U/mL), pyridoxal phosphate (PLP, 1 mM), and isopropylamine (1 M) at 30°C for 24 hours. The reaction is quenched with dichloromethane, and the organic layer is dried over sodium sulfate before purification.
Advantages:
-
High enantioselectivity (up to 99% ee)
-
Mild reaction conditions
Limitations:
-
Lower yields (60–70%) compared to chemical synthesis
Reductive Amination of α,β-Unsaturated Esters
An alternative route involves the reductive amination of preformed α,β-unsaturated esters. For example, this compound can be synthesized by reducing methyl 3-(benzylimino)but-2-enoate using sodium borohydride or sodium cyanoborohydride.
Experimental Details
A solution of methyl 3-(benzylimino)but-2-enoate (3.0 mmol) in tetrahydrofuran (THF) is treated with NaBH (1.2 equiv) at 0°C. The mixture is stirred for 4 hours, quenched with aqueous NHCl, and extracted with ethyl acetate. Purification by chromatography yields the product as a colorless oil.
Critical Parameters:
-
Reducing Agent: NaBH or NaBH(OAc)
-
Temperature: 0°C to room temperature
-
Yield: 75–85%
Spectroscopic Characterization and Validation
All synthetic routes require rigorous characterization to confirm the product’s identity and purity. Key analytical data for this compound include:
1H^1H1H-NMR (300 MHz, CDCl3_33)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
